ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate
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Overview
Description
Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a cyano group at the 4-position and an ethyl ester group at the N-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate typically involves the reaction of 4-cyano-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring play crucial roles in its reactivity and binding to biological targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
- N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-cyclohexanecarboxamide
Uniqueness
Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate is unique due to its specific substitution pattern and the presence of an ethyl ester group.
Properties
CAS No. |
838827-32-0 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate |
InChI |
InChI=1S/C7H8N4O/c1-2-12-5-9-7-6(3-8)4-10-11-7/h4-5H,2H2,1H3,(H,10,11) |
InChI Key |
UHBUPOJDYPEQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(C=NN1)C#N |
Origin of Product |
United States |
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